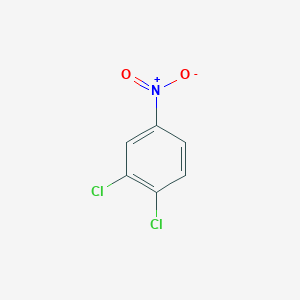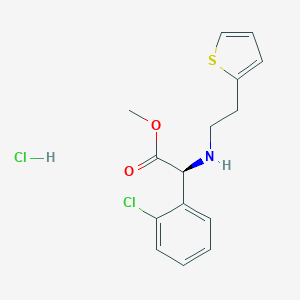![molecular formula C12H10BrF3N2O2 B032721 (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide CAS No. 113181-02-5](/img/structure/B32721.png)
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 2,3-dihydroxy-2-methylpropionic acid, which is reacted with thionyl chloride to form 4-chlorocarbonyl-4-methyl-1,3,2-dioxathiolane-2-one . This is then reacted with 4-cyano-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a trifluoromethyl group and a cyano group . The molecular formula is C19H14F3N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydroxy-2-methylpropionic acid with thionyl chloride, followed by a reaction with 4-cyano-3-trifluoromethylaniline .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point ranges from 141.0 to 145.0 degrees Celsius .科学的研究の応用
Prostate Cancer Imaging : This compound has been investigated for its potential in prostate cancer imaging. New carbon-11-labeled propanamide derivatives, including this compound, were designed and synthesized as selective androgen receptor modulator (SARM) radioligands. These were intended for use with positron emission tomography (PET) imaging in prostate cancer treatment and research (Gao, Wang, Miller, & Zheng, 2011).
Antimicrobial Properties : Studies have also looked into the antimicrobial potential of related compounds. In particular, a study focused on the synthesis and characterization of substituted phenyl azetidines, which are chemically related, to evaluate their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Quantum Chemical Studies : Another area of research involves quantum chemical studies of related compounds. For example, bicalutamide, a closely related chemical, has been the subject of quantum chemical studies to understand its molecular interactions and properties, which are crucial for its role as a prostate cancer treatment drug (Otuokere & Amaku, 2015).
Synthesis and Molecular Structure Analysis : The synthesis and molecular structure of similar compounds have been a subject of interest in research. For instance, studies have been conducted on the synthesis and analysis of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which are structurally similar, to explore their properties and potential applications (Kulai & Mallet-Ladeira, 2016).
Pharmacokinetics and Metabolism Studies : There has also been research into the pharmacokinetics and metabolism of related propanamide compounds, especially in the context of selective androgen receptor modulators (SARMs) and their potential therapeutic applications (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Hormonal Male Contraception : The compound has also been studied for its potential use in hormonal male contraception. Research in this area focuses on the pharmacologic effects of similar compounds in animal models, exploring their efficacy and reversibility (Jones, Chen, Hwang, Miller, & Dalton, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFXNCCDXABCT-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

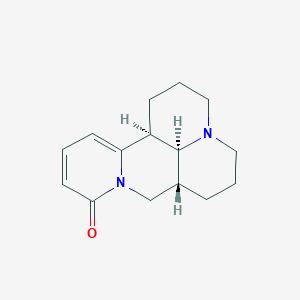
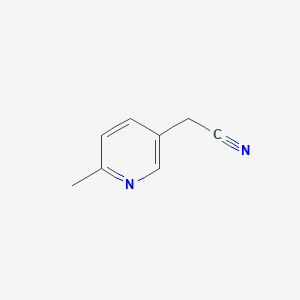
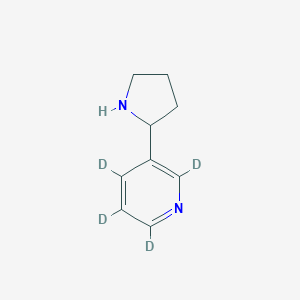
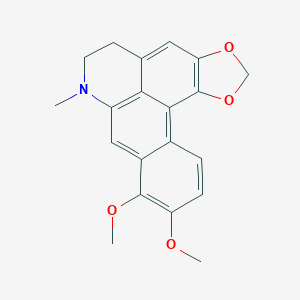

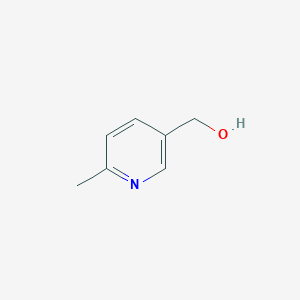


![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)
